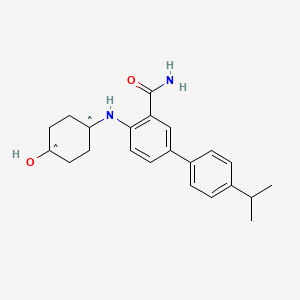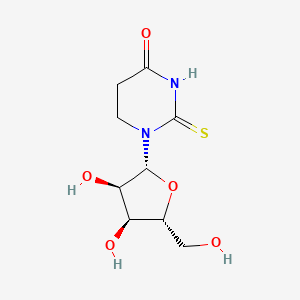![molecular formula C10H22N2O2Si B15133891 Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- is a chemical compound with the molecular formula C10H24N2O2Si and a molecular weight of 232.4 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a piperazine ring and a dimethoxymethylsilyl group, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- typically involves the reaction of piperazine with a suitable silane reagent. One common method is the reaction of piperazine with 3-chloropropylmethyldimethoxysilane under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethoxymethylsilyl group.
Hydrolysis: The compound is sensitive to hydrolysis, especially in the presence of moisture, leading to the formation of silanols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are typically substituted piperazine derivatives.
Hydrolysis: The major products are silanols and methanol.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- involves its ability to form stable bonds with various substrates. The dimethoxymethylsilyl group can undergo hydrolysis to form silanols, which can then react with other functional groups to form stable siloxane bonds . This property makes it useful in surface modification and the preparation of functionalized materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- is unique due to its specific combination of a piperazine ring and a dimethoxymethylsilyl group. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C10H22N2O2Si |
|---|---|
Molekulargewicht |
230.38 g/mol |
InChI |
InChI=1S/C10H22N2O2Si/c1-13-10(14-2)15-9-3-6-12-7-4-11-5-8-12/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
DKCFAONVOOBSTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(OC)[Si]CCCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


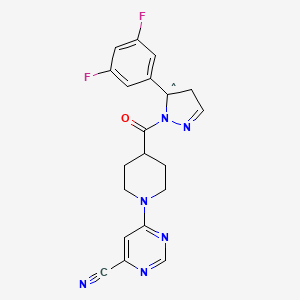

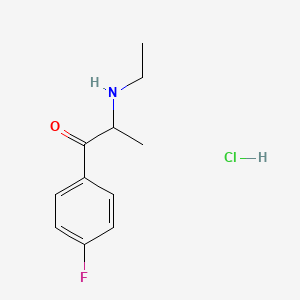
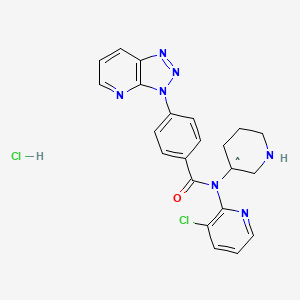
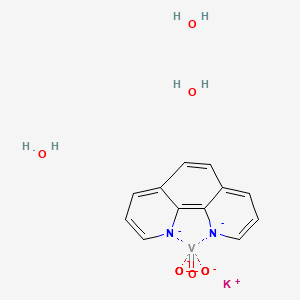
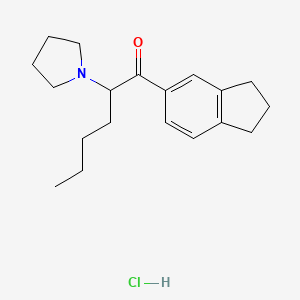

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
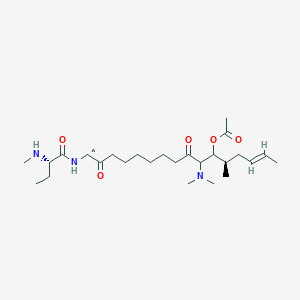
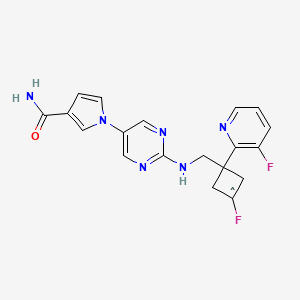
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)

